

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Sodium Propionate

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Compound of Interest

Compound Name: *sodium;propanoate*

Cat. No.: *B7799902*

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Introduction

Sodium propionate, the sodium salt of propionic acid, is widely utilized as a preservative in the food and pharmaceutical industries due to its antimicrobial properties. It is effective against mold and some bacteria, extending the shelf life of products such as baked goods, processed cheese, and animal feed. Accurate quantification of sodium propionate is crucial for ensuring product quality, safety, and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) offers a reliable and precise method for the determination of sodium propionate in various matrices. This application note provides a detailed protocol for the analysis of sodium propionate using a reverse-phase HPLC method with UV detection.

Principle of the Method

This method employs reverse-phase HPLC to separate sodium propionate from other matrix components. The sample is dissolved in a suitable diluent and injected into the HPLC system. The separation is achieved on a C18 column using an isocratic mobile phase consisting of an acidic aqueous buffer and an organic solvent. The acidic mobile phase ensures that the propionate is in its protonated form (propionic acid), which is more retained on the nonpolar stationary phase. Detection is performed using a UV detector at a low wavelength, typically around 210 nm, where the carboxylic acid group absorbs light. The concentration of sodium propionate is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocol

Instrumentation and Materials

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended for good resolution.^{[1][2][3]}
- Reagents and Solvents:
 - Sodium Propionate reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Phosphoric acid (analytical grade)
 - Sodium hydroxide (analytical grade)
 - Water (HPLC grade or Milli-Q)
- Glassware and Other Equipment:
 - Volumetric flasks and pipettes
 - Syringes and syringe filters (0.45 μ m)
 - Analytical balance
 - pH meter
 - Ultrasonic bath

Preparation of Solutions

- **Mobile Phase:** A typical mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 940 mL of water and 60 mL of acetonitrile, with the pH adjusted to 2.5 with phosphoric acid.[2] Another option is a mixture of 1.5 g/L diammonium hydrogen phosphate solution (pH adjusted to 2.7–3.5 with phosphoric acid) and methanol in a 95:5 volume ratio.[4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]
- **Standard Stock Solution (e.g., 1000 mg/L):** Accurately weigh 100 mg of sodium propionate reference standard and dissolve it in 100 mL of the mobile phase or a suitable diluent in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected range of the samples (e.g., 10, 50, 100, 200, 500 mg/L).[1]

Sample Preparation

The sample preparation will vary depending on the matrix:

- **For Pharmaceutical Formulations (e.g., powders, tablets):**
 - Accurately weigh a portion of the homogenized sample.
 - Dissolve the sample in a known volume of diluent (e.g., mobile phase).
 - Sonication may be used to ensure complete dissolution.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- **For Food Matrices (e.g., bread):**[1]
 - Homogenize the sample.
 - Weigh a representative portion of the sample (e.g., 1 g) into a beaker.
 - Add a suitable extraction solvent (e.g., a mixture of water and acetonitrile).
 - Use ultrasonic irradiation for a specified time (e.g., 10 minutes) to enhance extraction.[1]

- Centrifuge the mixture to separate the solid and liquid phases.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.

Chromatographic Conditions

- Column: C18, 250 mm x 4.6 mm, 5 μm
- Mobile Phase: Acetonitrile and water (pH 2.5 with H_3PO_4) (e.g., 6:94 v/v)[2]
- Flow Rate: 1.0 mL/min[1][2][4]
- Column Temperature: 40 $^\circ\text{C}$ [2]
- Detection Wavelength: 210 nm[1][2]
- Injection Volume: 10-20 μL [2][3]
- Run Time: Approximately 10 minutes[1]

Data Analysis

- Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.
- Linearity: Perform a linear regression analysis on the calibration data. The correlation coefficient (r^2) should be greater than 0.999.[4]
- Quantification: Inject the prepared sample solutions and record the peak areas for sodium propionate. Calculate the concentration of sodium propionate in the samples using the linear regression equation from the calibration curve.

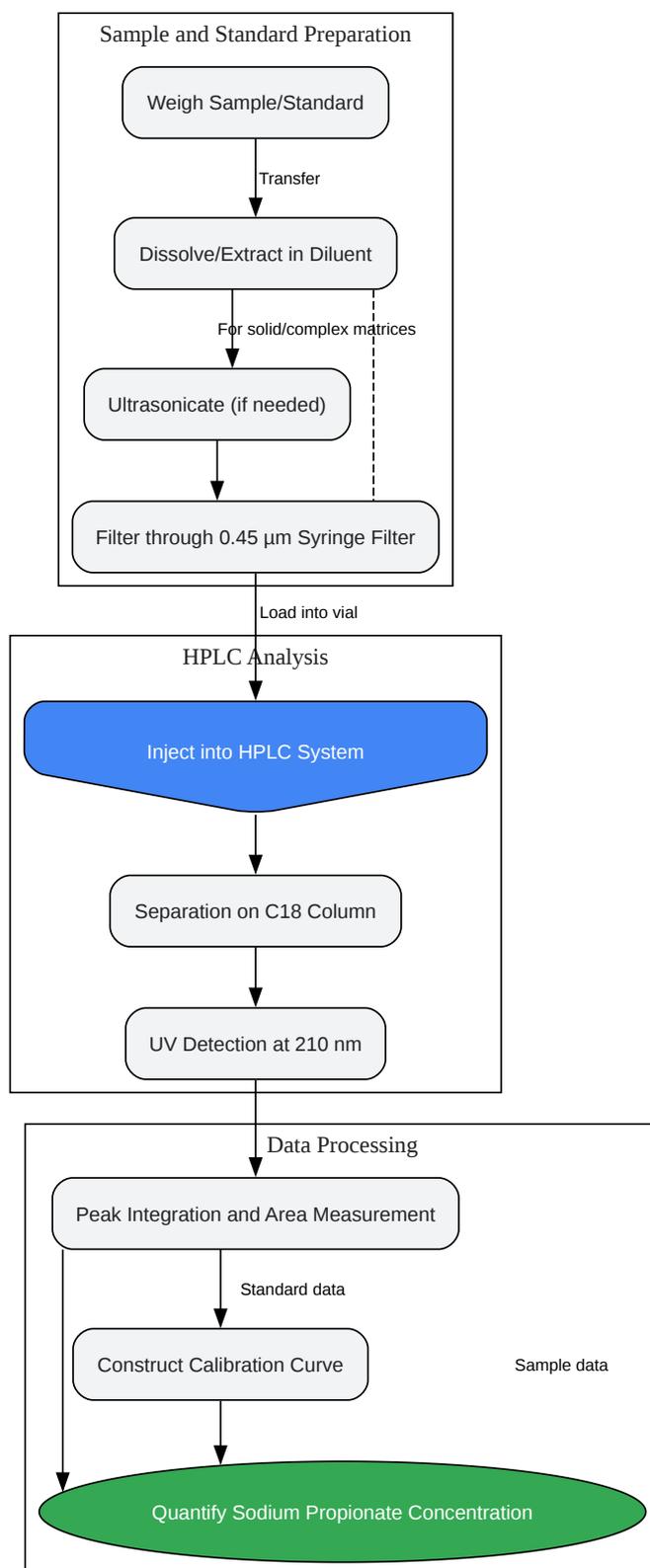
Quantitative Data Summary

The following table summarizes the quantitative data from various HPLC methods for sodium propionate analysis.

Parameter	Method 1	Method 2
Linearity Range	0.05–0.5 mg/mL[4]	10–1000 mg/L[1]
Correlation Coefficient (r ²)	> 0.999[4]	0.991[5]
Limit of Detection (LOD)	Not Reported	5 mg/L[5]
Recovery	95.58%–98.95%[4]	>91%[5]
Relative Standard Deviation (RSD)	1.50%[4]	3.5%[5]

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of sodium propionate is depicted in the following diagram.



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Caption: Experimental workflow for HPLC analysis of sodium propionate.

Conclusion

The described reverse-phase HPLC method provides a reliable, sensitive, and accurate means for the quantitative analysis of sodium propionate in various samples. The method is straightforward and utilizes common laboratory equipment and reagents. Proper sample preparation and adherence to the specified chromatographic conditions are essential for obtaining reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of products containing sodium propionate.

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